molecular formula C10H9NO B1403800 3-Phenyl-3-oxetanecarbonitrile CAS No. 1414513-84-0

3-Phenyl-3-oxetanecarbonitrile

Cat. No. B1403800
M. Wt: 159.18 g/mol
InChI Key: IWRBDUUCHRYGBF-UHFFFAOYSA-N
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Description

3-Phenyl-3-oxetanecarbonitrile is a chemical compound with the molecular formula C10H9NO and a molecular weight of 159.18 . It is used in diverse scientific research due to its unique structure.


Synthesis Analysis

The synthesis of oxetane derivatives, including 3-Phenyl-3-oxetanecarbonitrile, has been the subject of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-3-oxetanecarbonitrile is characterized by a four-membered oxetane ring . The structure enables exploration of novel reactions and synthesis pathways.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Phenyl-3-oxetanecarbonitrile are not detailed in the search results, oxetanes in general are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .

Scientific Research Applications

Chemical Research and Mountaineering

G. Wittig's research draws an analogy between chemical research and mountaineering, emphasizing the determination required in both fields. This perspective is relevant in the study of compounds like 3-Phenyl-3-oxetanecarbonitrile, where exploring chemical reactions and molecular interactions is akin to navigating uncharted territories in mountaineering. Wittig’s work highlights the importance of perseverance and the joy of discovery in chemical research, which directly applies to the study of 3-Phenyl-3-oxetanecarbonitrile (Wittig, 1980).

Photocatalytic Applications

Yiyang Chen, P. Lu, and Yanguang Wang described the use of 1-(4-(9 H-Carbazol-9-yl)phenyl)-3-amino-9 H-fluorene-2,4-dicarbonitrile as a new photocatalyst for decarboxylative cross-coupling reactions. This research indicates potential photocatalytic applications for similar compounds like 3-Phenyl-3-oxetanecarbonitrile, particularly in facilitating reactions under mild conditions (Chen, Lu, & Wang, 2019).

Synthesis of Heterocyclic Compounds

The work of M. Nagamani, P. Jalapathi, B. Shankar, M. Neelamma, and T. M. Krishna on the synthesis of tetrahydrochromene derivatives provides insights into the synthesis of heterocyclic compounds. This research could guide the use of 3-Phenyl-3-oxetanecarbonitrile in creating complex organic structures, particularly in the context of pharmaceutical and material science (Nagamani et al., 2019).

Optical and Electronic Properties

The study by S. Fatma, A. Bishnoi, and A. Verma on the molecular geometry, electronic properties, and thermodynamic properties of quinoline derivatives provides a foundation for understanding the optical and electronic properties of compounds like 3-Phenyl-3-oxetanecarbonitrile. This research could be pivotal in developing applications in electronic materials and photonics (Fatma, Bishnoi, & Verma, 2015).

Sensing Applications

The development of a phenalenedicarbonitrile-based probe for selective detection of cyanide ions in industrial waste by Ruhi Mehta, Kamaldeep Paul, and Vijay Luxami demonstrates the potential use of similar compounds like 3-Phenyl-3-oxetanecarbonitrile in sensing applications. This research could pave the way for creating highly selective and sensitive sensors for environmental monitoring and safety applications (Mehta, Paul, & Luxami, 2021).

properties

IUPAC Name

3-phenyloxetane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRBDUUCHRYGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-3-oxetanecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.